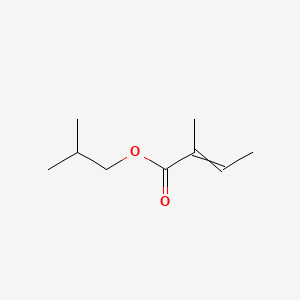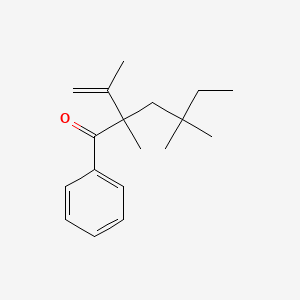
2H-1-Benzopyran, 3,4-dihydro-2,2,4,4-tetramethyl-6-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran, 3,4-dihydro-2,2,4,4-tetramethyl-6-nitro- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The specific structure of this compound, with its tetramethyl and nitro groups, imparts unique chemical properties that make it of interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran, 3,4-dihydro-2,2,4,4-tetramethyl-6-nitro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted phenol with a suitable ketone in the presence of an acid catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, are essential to obtain the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran, 3,4-dihydro-2,2,4,4-tetramethyl-6-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce a variety of functionalized benzopyrans.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran, 3,4-dihydro-2,2,4,4-tetramethyl-6-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran, 3,4-dihydro-2,2,4,4-tetramethyl-6-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: Lacks the nitro group and has different chemical properties.
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2’-(2H)-indole): A photochromic compound with different applications.
Uniqueness
The presence of both tetramethyl and nitro groups in 2H-1-Benzopyran, 3,4-dihydro-2,2,4,4-tetramethyl-6-nitro- imparts unique chemical properties that distinguish it from other benzopyran derivatives. These properties make it particularly useful in specific scientific and industrial applications.
Propiedades
Número CAS |
652992-14-8 |
|---|---|
Fórmula molecular |
C13H17NO3 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
2,2,4,4-tetramethyl-6-nitro-3H-chromene |
InChI |
InChI=1S/C13H17NO3/c1-12(2)8-13(3,4)17-11-6-5-9(14(15)16)7-10(11)12/h5-7H,8H2,1-4H3 |
Clave InChI |
FZVSBBGNAOZOFO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(OC2=C1C=C(C=C2)[N+](=O)[O-])(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[10-(Thiophen-2-YL)decyl]oxy}oxane](/img/structure/B15158397.png)

![3-(2-{4-[(2-Carboxyethyl)carbamoyl]phenyl}hydrazin-1-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid dihydrate disodium](/img/structure/B15158427.png)
![3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B15158435.png)




![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-furanyl)-](/img/structure/B15158460.png)

![10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-10-en-8-ol](/img/structure/B15158467.png)
![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine](/img/structure/B15158473.png)

